REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][C:8](=[N:11][CH3:12])[CH2:7][CH2:6]2)OCC1.[C:13]1([Li])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(OCCCC)CCC>[CH3:12][NH:11][C:8]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:7][CH2:6][C:5](=[O:1])[CH2:10][CH2:9]1
|
Name
|
N-(1,4-dioxaspiro[4,5]-decan-8-yliden)-methanamine
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)=NC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
Name
|
|
Quantity
|
149 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)OCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The batch was stirred at room temperature for 1 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CNC1(CCC(CC1)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |